molecular formula C8H9ClO B1362451 5-Chloro-2-methylanisole CAS No. 40794-04-5

5-Chloro-2-methylanisole

Cat. No. B1362451
CAS RN: 40794-04-5
M. Wt: 156.61 g/mol
InChI Key: RFZOGPABZLMDQW-UHFFFAOYSA-N
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Description

5-Chloro-2-methylanisole (5CMA) is an organic compound used as a precursor in the production of phenanthrenes . It undergoes a cyclization reaction to produce 5-chloro-2,3-dihydrobenzofuran, a key intermediate in the synthesis of phenanthrene .


Synthesis Analysis

The synthesis of 5-Chloro-2-methylanisole involves a multi-step reaction with 2 steps . The process involves the use of aqueous H2SO4 for diazotization .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methylanisole is C8H9ClO . Its molecular weight is 156.61 .


Chemical Reactions Analysis

5-Chloro-2-methylanisole is used as a precursor in the production of phenanthrenes . It undergoes a cyclization reaction to produce 5-chloro-2,3-dihydrobenzofuran, a key intermediate in the synthesis of phenanthrene .


Physical And Chemical Properties Analysis

5-Chloro-2-methylanisole has a boiling point of 145°C and a predicted density of 1.105±0.06 g/cm3 . It is a clear, colourless liquid at room temperature .

Safety And Hazards

5-Chloro-2-methylanisole is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

4-chloro-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZOGPABZLMDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303557
Record name 5-CHLORO-2-METHYLANISOLE
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylanisole

CAS RN

40794-04-5
Record name 4-Chloro-2-methoxy-1-methylbenzene
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Record name NSC 159042
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Record name 40794-04-5
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Record name 5-CHLORO-2-METHYLANISOLE
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Record name Benzene, 4-chloro-2-methoxy-1-methyl
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Synthesis routes and methods

Procedure details

Commercially available 2-chloro-5-methylphenol (19.8 g, 70 mmol) was dissolved in 450 ml acetone. Potassium carbonate (28.9 g, 209 mmol) was added, followed by iodomethane (29.7 g, 209 mmol), and the mixture was refluxed overnight with vigorous stirring. The mixture was then filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with water, dried with sodium sulfate, and concentrated giving 8.5 g 4-Chloro-2-methoxy-1-methyl-benzene (100%). 1H NMR (300 MHz, CDCl3) •2.28 (s, CH3, 3H), 3.92 (s, —OCH3, 3H), 6.91 (d, Ar, 1H, J=2.0 Hz), 6.95 (dd, Ar, 1H, J=8.0, 2.0 Hz), 7.14 (m, Ar, 1H).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Cohen, AJ Sisti - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… , bp 195-198" at 760 n1n1 (reported (19), 199" at 760 mu ) , yield, 7370; 5-ethyl-2-methylanisole, bp 77-80" at 4.3 mm (reported (20), 96" at 16 mm), yield 817,; 5-chloro-2-methylanisole, …
Number of citations: 1 cdnsciencepub.com

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